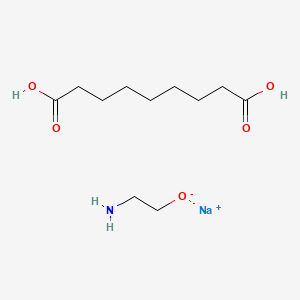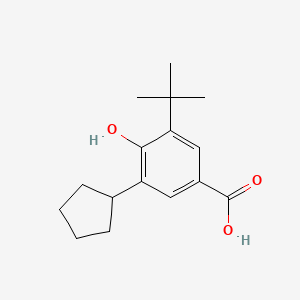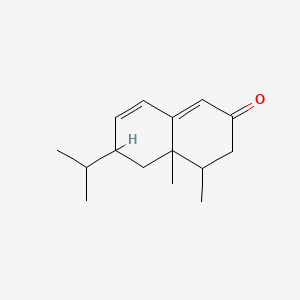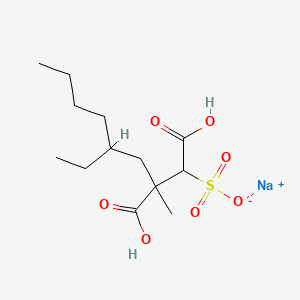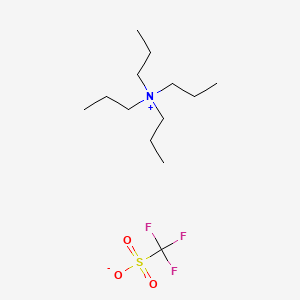
1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indane core substituted with tetramethyl groups, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol typically involves the alkylation of indan-5-ol with 1,1,3,3-tetramethylbutyl groups. This process can be achieved through Friedel-Crafts alkylation, where indan-5-ol reacts with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
作用機序
The mechanism of action of 1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetramethyl groups provide steric hindrance, affecting the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethylbutylphenol: Similar in structure but lacks the indane core.
1,1,3,3-Tetramethylcyclohexanol: Similar in having tetramethyl groups but differs in the cyclohexane ring structure.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains tetramethyl groups but has a siloxane backbone.
Uniqueness
1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol is unique due to its indane core, which imparts specific chemical and physical properties. The combination of the indane core with tetramethyl groups enhances its stability and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
73526-35-9 |
|---|---|
分子式 |
C21H34O |
分子量 |
302.5 g/mol |
IUPAC名 |
1,1,3,3-tetramethyl-6-(2,4,4-trimethylpentan-2-yl)-2H-inden-5-ol |
InChI |
InChI=1S/C21H34O/c1-18(2,3)12-19(4,5)16-10-14-15(11-17(16)22)21(8,9)13-20(14,6)7/h10-11,22H,12-13H2,1-9H3 |
InChIキー |
UCPLXKGSKHNLFC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=CC(=C(C=C21)C(C)(C)CC(C)(C)C)O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


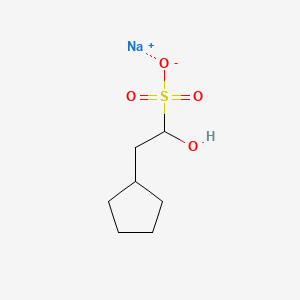
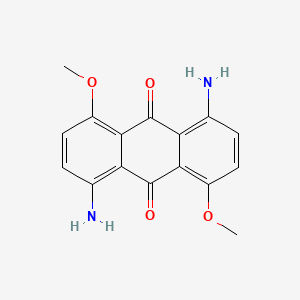
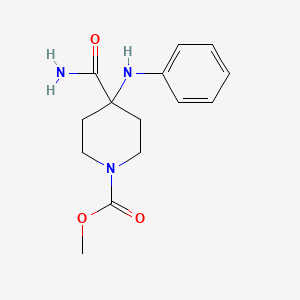


![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)


